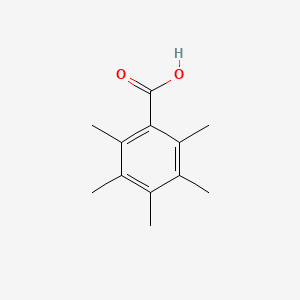

Pentamethylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245093. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentamethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLKGWIYXCKWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176953 | |

| Record name | Pentamethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-32-5 | |

| Record name | 2,3,4,5,6-Pentamethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentamethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentamethylbenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47NV8B3PAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pentamethylbenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of pentamethylbenzoic acid, a fully substituted benzoic acid derivative. It includes a detailed summary of its structural characteristics, spectroscopic data, and a laboratory-scale synthesis protocol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering meticulously organized data and methodologies to support further investigation and application of this compound.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 2,3,4,5,6-pentamethylbenzoic acid, is a white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Identifiers and General Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [1] |

| IUPAC Name | 2,3,4,5,6-pentamethylbenzoic acid | [1] |

| CAS Number | 2243-32-5 | [1] |

| Appearance | White crystalline solid | [1] |

Physical and Thermochemical Properties

| Property | Value | Source |

| Melting Point | 210-212 °C | [2] |

| Boiling Point | 341.2 °C at 760 mmHg | |

| Vapor Pressure | 3.15 x 10⁻⁵ mmHg at 25°C | |

| Enthalpy of Sublimation (ΔsubH°) | 113.4 ± 1.8 kJ/mol | |

| Solubility | Data not readily available | |

| pKa | Data not readily available |

Molecular Structure

The molecular structure of this compound is characterized by a benzene ring fully substituted with five methyl groups and one carboxylic acid group. The steric hindrance imposed by the ortho-methyl groups influences the orientation of the carboxylic acid group relative to the plane of the benzene ring.

Caption: 2D representation of the molecular structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of the expected spectral data based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl and carboxylic acid protons. Due to the symmetry of the molecule, the five methyl groups may not be equivalent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected chemical shifts are summarized below.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carboxylic Carbon (C=O) | ~170-180 |

| Aromatic Carbons | ~125-145 |

| Methyl Carbons (CH₃) | ~15-25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |

| C-H stretch (Aromatic) | ~3000-3100 | Medium |

| C-H stretch (Methyl) | ~2850-2960 | Medium |

| C=O stretch (Carboxylic acid) | ~1680-1710 | Strong |

| C=C stretch (Aromatic) | ~1450-1600 | Medium |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a suitable precursor, such as pentamethylbenzaldehyde.

Workflow for the Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer, oxygen inlet, and a condenser, combine pentamethylbenzaldehyde, cyclohexanone, and a catalytic amount of cobalt(II) acetate dissolved in a few drops of acetic acid.

-

Reaction Execution: Vigorously stir the solution while bubbling oxygen through it. Heat the reaction mixture to 50°C and maintain these conditions for 4 hours.

-

Workup and Extraction: After the reaction is complete, cool the mixture and add cyclohexane. Transfer the mixture to a separatory funnel and extract the product into the aqueous phase using a 6% sodium bicarbonate solution.

-

Separation: Separate the aqueous layer. Wash the organic layer with water and combine the aqueous layers.

-

Acidification and Isolation: Slowly add concentrated hydrochloric acid to the combined aqueous layers until the solution is acidic, which will precipitate the this compound as a white solid.

-

Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The tabulated data on its physical and chemical characteristics, along with the detailed synthesis protocol and expected spectroscopic data, offer a solid foundation for researchers and professionals working with this compound. The provided diagrams for its molecular structure and synthesis workflow serve to visually summarize key information. While some experimental data, such as solubility and pKa, require further investigation, this guide consolidates the currently available knowledge to facilitate future research and applications of this compound.

References

An In-depth Technical Guide to the Synthesis of Pentamethylbenzoic Acid from Pentamethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentamethylbenzoic acid from pentamethylbenzene. The core of this document focuses on a robust synthetic method, detailed experimental protocols, and quantitative data presented for clarity and reproducibility. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a polysubstituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its sterically hindered structure and electron-rich aromatic ring make it an interesting building block for the synthesis of novel compounds. The synthesis of this compound from the readily available starting material, pentamethylbenzene, is a key transformation for accessing this compound. This guide details a reliable method for this synthesis, focusing on the Friedel-Crafts acylation approach.

Reaction Scheme and Mechanism

The synthesis of this compound from pentamethylbenzene can be effectively achieved through a Friedel-Crafts reaction using oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through an initial acylation to form a pentamethylbenzoyl chloride intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.

Reaction Pathway Diagram

Caption: Figure 1. Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from pentamethylbenzene based on the Friedel-Crafts acylation method.[1][2]

Materials:

-

Pentamethylbenzene

-

Oxalyl chloride

-

Anhydrous aluminum chloride

-

Anhydrous carbon disulfide

-

Sodium carbonate solution

-

Hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pentamethylbenzene and anhydrous carbon disulfide.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Catalyst: To the stirred solution, add anhydrous aluminum chloride portion-wise, ensuring the temperature remains at 0°C.

-

Addition of Acylating Agent: Add an equimolecular amount of oxalyl chloride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for an additional 2-3 hours.

-

Quenching and Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and hydrolyze the acyl chloride intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic layers with a sodium carbonate solution and then with water.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Pentamethylbenzene | [1][2] |

| Reagents | Oxalyl Chloride, Aluminum Chloride | [1][2] |

| Solvent | Carbon Disulfide | [1][2] |

| Reaction Temperature | 0 °C | [1][2] |

| Reaction Time | 2-3 hours | |

| Yield | 65% | [1][2] |

| Melting Point | 210-212 °C |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

References

Pentamethylbenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentamethylbenzoic acid, including its chemical and physical properties, synthesis, analytical characterization, and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a fully substituted aromatic carboxylic acid. Its structure and basic properties are summarized below.

| Property | Value | Source |

| CAS Number | 2243-32-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [1] |

| IUPAC Name | 2,3,4,5,6-pentamethylbenzoic acid | |

| Synonyms | Benzoic acid, pentamethyl- | [2] |

| Melting Point | 210-212 °C | [3] |

A more extensive list of its physical and thermochemical properties is provided in the following table.

| Parameter | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | -151.32 | kJ/mol | [3] |

| Enthalpy of formation at standard conditions (gas, ΔfH°gas) | -422.90 ± 2.90 | kJ/mol | [3] |

| Solid phase enthalpy of formation at standard conditions (ΔfH°solid) | -536.30 ± 2.30 | kJ/mol | [3] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 24.62 | kJ/mol | [3] |

| Enthalpy of sublimation at standard conditions (ΔsubH°) | 113.40 | kJ/mol | [3] |

| Ideal gas heat capacity (Cp,gas) | Data not available | J/mol×K | |

| Solid phase heat capacity (Cp,solid) | Data not available | J/mol×K |

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a suitable precursor, such as pentamethylbenzaldehyde.

Experimental Protocol: Oxidation of Pentamethylbenzaldehyde

This protocol is adapted from a known procedure for the synthesis of this compound.

Materials:

-

Pentamethylbenzaldehyde

-

Cyclohexanone

-

Cobalt (II) acetate

-

Acetic acid

-

Oxygen gas

-

Cyclohexane

-

6% aqueous sodium bicarbonate solution

-

Concentrated hydrochloric acid

-

Water

Equipment:

-

Reaction flask with a stirrer, oxygen inlet, and condenser

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a reaction flask, add pentamethylbenzaldehyde (e.g., 12.0 g, 68 mmol), cyclohexanone (e.g., 40 mL, 0.387 mol), and a catalytic amount of cobalt (II) acetate (e.g., 6 mg) dissolved in a few drops of acetic acid.

-

Bubble oxygen gas through the solution while stirring rapidly.

-

Heat the reaction mixture to 50°C and maintain for 4 hours.

-

After cooling, add cyclohexane (e.g., 100 mL) to the reaction mixture.

-

Extract the mixture with a 6% aqueous sodium bicarbonate solution (e.g., 100 mL).

-

Separate the aqueous layer and wash the organic layer with water (e.g., 50 mL).

-

Combine the aqueous layers and acidify with concentrated hydrochloric acid until a white crystalline solid precipitates.

-

Collect the solid product by filtration, wash with water, and air dry.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A comprehensive characterization of this compound is essential for its use in research and development. The following sections detail common analytical techniques and their application.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol (General for GC-MS):

-

Derivatization (if necessary): For GC-MS analysis, the carboxylic acid group may be derivatized to a more volatile ester (e.g., a trimethylsilyl ester) to improve chromatographic performance.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Chromatographic Separation: Inject the sample onto a suitable capillary column (e.g., non-polar). Use an appropriate temperature program to separate the analyte from any impurities.

-

Mass Analysis: The eluting compound is ionized (e.g., by electron ionization) and the resulting ions are analyzed by the mass spectrometer.

Crystallographic Analysis

Single-Crystal X-ray Diffraction

This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol (General):

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

-

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Thermal Analysis

3.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of a crystalline substance.

Experimental Protocol (General):

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound into an aluminum DSC pan and seal it.

-

Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined from the onset of the melting endotherm. The purity can be calculated from the shape of the melting peak using the van't Hoff equation.[4]

3.3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

Experimental Protocol (General):

-

Sample Preparation: Place a small, accurately weighed amount of this compound in a TGA sample pan.

-

Analysis: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The decomposition temperature is typically taken as the onset temperature of mass loss.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, research on other benzoic acid derivatives suggests potential avenues for investigation, particularly in the context of cancer therapy. Several naturally occurring benzoic acid derivatives have been shown to inhibit cancer cell growth by targeting histone deacetylases (HDACs).[5][6]

Hypothetical Signaling Pathway: HDAC Inhibition

Based on the activity of related compounds, this compound could potentially act as an HDAC inhibitor. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. Inhibition of HDACs can lead to the re-expression of these genes, resulting in cell cycle arrest and apoptosis in cancer cells.

Diagram of a Putative Signaling Pathway:

Caption: Putative signaling pathway of this compound as an HDAC inhibitor.

Further Research Directions:

-

In vitro studies: Investigating the cytotoxic effects of this compound on various cancer cell lines and determining its IC₅₀ values.

-

Enzymatic assays: Directly measuring the inhibitory activity of this compound against different HDAC isoforms.

-

In vivo studies: Evaluating the anti-tumor efficacy of this compound in animal models of cancer.

-

Metabolomic studies: Analyzing the metabolic pathways affected by this compound treatment in cells.

This technical guide provides a foundational understanding of this compound. The detailed protocols and compiled data serve as a starting point for researchers to explore its properties and potential applications further. The proposed biological activity, while speculative, is based on sound evidence from related compounds and offers a clear direction for future pharmacological investigations.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 2243-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. benchchem.com [benchchem.com]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of Pentamethylbenzoic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Pentamethylbenzoic acid (C₁₂H₁₆O₂), a substituted aromatic carboxylic acid. The information presented herein is intended to support research, development, and quality control activities involving this compound. This guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

This compound, also known as 2,3,4,5,6-pentamethylbenzoic acid, possesses a benzene ring fully substituted with five methyl groups and one carboxylic acid group.

| Property | Value | Reference |

| IUPAC Name | 2,3,4,5,6-pentamethylbenzoic acid | PubChem |

| CAS Number | 2243-32-5 | PubChem |

| Molecular Formula | C₁₂H₁₆O₂ | PubChem |

| Molecular Weight | 192.25 g/mol | PubChem |

Spectroscopic Data

The following sections present the NMR, IR, and MS data for this compound, pivotal for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

Due to the high degree of substitution on the aromatic ring, the ¹H NMR spectrum of this compound is relatively simple. It is expected to show signals corresponding to the methyl protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the electron-withdrawing nature of the carboxylic acid group.

Specific experimental ¹H NMR data for this compound was not found in the searched literature. The following is a predicted interpretation based on the analysis of similar substituted benzoic acids.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~2.2-2.5 | Singlet(s) | 15H | 5 x -CH₃ |

The methyl protons may appear as one or more singlets depending on their chemical environment and the resolution of the instrument.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR Data: [1]

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly provided in numerical format, but a spectrum is available on PubChem. | C-aromatic, C-methyl, C-carbonyl |

Analysis of the spectrum on PubChem would be required to assign specific chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

Key IR Absorption Bands (NIST WebBook):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

| ~920 | Broad | O-H bend (out-of-plane, carboxylic acid dimer) |

Specific peak values can be obtained from the spectrum available on the NIST WebBook.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound is available on the NIST WebBook.

Mass Spectrometry Data (EI-MS from NIST WebBook):

| m/z | Relative Intensity | Assignment |

| 192 | [M]⁺ | Molecular ion |

| 177 | [M - CH₃]⁺ | |

| 149 | [M - COOH]⁺ or other fragment |

A detailed analysis of the fragmentation pattern can be found on the NIST WebBook.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above, based on common practices for analyzing solid organic compounds.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz) is used.

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of finely ground this compound is mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). For a solid sample like this compound, a direct insertion probe is common.

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Solubility of Pentamethylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the solubility of pentamethylbenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the structurally related compound, benzoic acid, to provide a relevant benchmark. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic acid, such as this compound, is provided. This guide also includes a visual representation of the experimental workflow to aid in the practical application of the described methodology.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | Hot | 6 |

| Water | Cold | 0.2 |

| Ethanol | Hot | 10 |

| Ethanol | Cold | 9 |

| Ethyl Acetate | Hot | 0.5 |

| Ethyl Acetate | Cold | 0.1 |

| Hexane | Hot | 0.01 |

| Hexane | Cold | 0.002 |

This data is for Benzoic Acid and is intended as a reference point.[1]

Experimental Protocol for Determining the Solubility of a Solid Organic Acid

The following is a detailed methodology for the experimental determination of the solubility of a solid organic acid like this compound in an organic solvent. This protocol is a composite of standard laboratory procedures.[2][3][4]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer with stir bars

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

Spectrophotometer (if applicable) or HPLC system

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Withdrawal and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. To avoid disturbing the solid phase, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered sample with a known volume of the solvent in a volumetric flask to bring the concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a suitable analytical technique.

-

UV-Vis Spectrophotometry: If this compound has a chromophore, a calibration curve can be prepared by measuring the absorbance of a series of standard solutions of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): This is a more specific and often more accurate method. A calibration curve should be generated using standard solutions of this compound.

-

-

Calculate the concentration of the original, undiluted supernatant based on the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

An In-depth Technical Guide to the Discovery and History of Polymethylated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymethylated benzoic acids, a unique class of aromatic carboxylic acids, have a rich history intertwined with the development of synthetic organic chemistry. From their initial discovery in the 19th century to their modern applications in materials science and drug development, these molecules have continually captured the interest of the scientific community. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of our understanding of polymethylated benzoic acids. It includes detailed experimental protocols for their preparation, a summary of their key quantitative data, and a discussion of their known biological activities and associated signaling pathways.

Discovery and Historical Context

The story of polymethylated benzoic acids is intrinsically linked to the broader exploration of methylated benzene derivatives in the 19th century. While benzoic acid itself was discovered in the 16th century, the systematic study of its polymethylated analogues began much later.[1][2]

A pivotal moment in the history of polyalkylated aromatic compounds was the work of German chemist Oscar Jacobsen in 1886. He described a reaction, now known as the Jacobsen rearrangement , where polyalkylbenzenes rearrange in the presence of concentrated sulfuric acid. This reaction, initially observed with durene (1,2,4,5-tetramethylbenzene), provided an early, albeit often complex, route to various polysubstituted benzene derivatives, which could then be functionalized to form acids.[3][4][5]

While not directly focused on polymethylated benzoic acids, the extensive work of Adolf von Baeyer on the condensation reactions of phenols and aldehydes and his investigations into the structure of benzene laid a significant portion of the foundational knowledge of aromatic chemistry necessary for the eventual synthesis and characterization of these more complex molecules.[6][7][8][9]

The early 20th century saw the emergence of more direct synthetic methods, allowing for the targeted preparation of specific polymethylated benzoic acids. For instance, 2,4,5-trimethoxybenzoic acid (asaronic acid) was first described in the scientific literature during this period, often synthesized from naturally occurring precursors.[10]

Key milestones in the synthesis of polymethylated benzoic acids include:

-

Friedel-Crafts Alkylation and Acylation: The development of the Friedel-Crafts reactions provided a powerful tool for adding alkyl and acyl groups to the benzene ring, which could then be oxidized to the corresponding carboxylic acid.

-

Gattermann-Koch Reaction: This reaction, and its modifications, allowed for the direct formylation of polyalkylbenzenes, producing benzaldehydes that could be readily oxidized to benzoic acids.[1][4][7][8][9]

-

Oxidation of Polymethylated Precursors: The oxidation of the methyl groups of polymethylated toluenes or the acyl groups of polymethylated acetophenones became a common strategy for producing polymethylated benzoic acids.[3][5]

Physicochemical and Spectroscopic Data of Polymethylated Benzoic Acids

The physical and spectroscopic properties of polymethylated benzoic acids vary depending on the number and position of the methyl groups on the aromatic ring. The following tables summarize key quantitative data for a selection of these compounds.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,4,6-Trimethylbenzoic Acid | 2,4,6-Trimethylbenzoic acid | 480-63-7 | C₁₀H₁₂O₂ | 164.20 | 155-157 |

| 2,3,4,5-Tetramethylbenzoic Acid | 2,3,4,5-Tetramethylbenzoic acid | 14449-36-2 | C₁₁H₁₄O₂ | 178.23 | 164-166 |

| Pentamethylbenzoic Acid | 2,3,4,5,6-Pentamethylbenzoic acid | 2243-32-5 | C₁₂H₁₆O₂ | 192.25 | 210-212 |

| Durenecarboxylic Acid | 2,4,5-Trimethylbenzoic acid | 610-10-6 | C₁₀H₁₂O₂ | 164.20 | 151-153 |

| p-Toluic Acid | 4-Methylbenzoic acid | 99-94-5 | C₈H₈O₂ | 136.15 | 180-182[11] |

| 3,4,5-Trimethoxybenzoic Acid | 3,4,5-Trimethoxybenzoic acid | 118-41-2 | C₁₀H₁₂O₅ | 212.20 | 168-171[12] |

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Peaks (cm⁻¹) |

| p-Toluic Acid | 7.90 (d, 2H), 7.25 (d, 2H), 2.41 (s, 3H) | 172.5, 144.0, 130.1, 129.2, 127.0, 21.8 | ~3000 (O-H), ~1685 (C=O), ~1300 (C-O) |

| This compound | 2.25 (s, 6H, o-CH₃), 2.19 (s, 9H, m,p-CH₃) | 175.1, 136.2, 134.0, 132.8, 17.2, 16.5 | ~2920 (O-H), ~1700 (C=O), ~1280 (C-O) |

| 3,4,5-Trimethoxybenzoic Acid | 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H) | 167.4, 153.1, 141.8, 126.4, 107.0, 60.5, 56.3 | ~3000 (O-H), ~1680 (C=O), ~1230 (C-O) |

Experimental Protocols

The synthesis of polymethylated benzoic acids typically involves the introduction of methyl groups onto an aromatic precursor followed by the formation and/or oxidation of a functional group to the carboxylic acid. Below are detailed protocols for the synthesis of representative polymethylated benzoic acids.

Synthesis of 2,4,6-Trimethylbenzoic Acid via Friedel-Crafts Acylation and Haloform Reaction

This two-step synthesis first introduces an acetyl group to mesitylene (1,3,5-trimethylbenzene) via Friedel-Crafts acylation, followed by a haloform reaction to convert the methyl ketone to a carboxylic acid.

Step 1: Friedel-Crafts Acylation of Mesitylene to 2,4,6-Trimethylacetophenone

-

Materials:

-

Mesitylene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mesitylene (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride (1.1 eq).

-

Add acetyl chloride (1.05 eq) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4,6-trimethylacetophenone.

-

Step 2: Oxidation of 2,4,6-Trimethylacetophenone to 2,4,6-Trimethylbenzoic Acid

-

Materials:

-

2,4,6-Trimethylacetophenone

-

Sodium hypochlorite solution (bleach)

-

Sodium hydroxide (NaOH)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

-

Procedure:

-

In a flask, prepare a solution of sodium hydroxide in water.

-

Add 2,4,6-trimethylacetophenone to the basic solution.

-

Slowly add sodium hypochlorite solution with vigorous stirring, maintaining the temperature with an ice bath.

-

After the addition, stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Add sodium bisulfite to quench any excess hypochlorite.

-

Acidify the cooled reaction mixture with concentrated hydrochloric acid to precipitate the 2,4,6-trimethylbenzoic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

-

-

Expected Yield: ~70-80% for the two steps.

Synthesis of this compound

A common route to this compound involves the carbonation of a Grignard reagent derived from pentamethylbromobenzene or the oxidation of a suitable pentamethylbenzene derivative.

Experimental Workflow: Synthesis of this compound

Caption: A typical workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways

While research into the specific biological activities of polymethylated benzoic acids is ongoing, several studies have indicated their potential as modulators of various cellular processes. Their increased lipophilicity compared to benzoic acid allows for better membrane permeability and potentially enhanced biological effects.

Some benzoic acid derivatives have been shown to influence key signaling pathways implicated in various diseases:

-

Anti-inflammatory Effects: Certain benzoic acid derivatives have been investigated for their anti-inflammatory properties.[13] It is hypothesized that they may inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

-

Anticancer Potential: A number of benzoic acid derivatives have been synthesized and evaluated for their anticancer activity.[14] The mechanisms of action are varied but can include the inhibition of enzymes crucial for cancer cell proliferation and survival.

-

Metabolic Regulation: Recent studies have highlighted the potential of benzoic acid derivatives in the management of type 2 diabetes. They have been shown to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), and α-glucosidase, all of which are important targets in diabetes therapy.[15]

-

Modulation of Proteostasis: Some studies on benzoic acid derivatives have shown that they can impact the proteostasis network, which is responsible for maintaining protein stability within the cell. This includes effects on the ubiquitin-proteasome system and the autophagy-lysosome pathway.[2]

Signaling Pathway: Hypothetical Inhibition of a Pro-inflammatory Pathway by a Polymethylated Benzoic Acid

Caption: A simplified diagram illustrating the potential inhibitory action.

Conclusion

The journey of polymethylated benzoic acids from their early, often serendipitous, discoveries to their current status as molecules of interest in medicinal chemistry and materials science is a testament to the enduring power of organic synthesis. The historical development of synthetic methodologies has been crucial in unlocking the potential of this class of compounds. As our understanding of their biological activities and the signaling pathways they modulate deepens, polymethylated benzoic acids are poised to become increasingly important in the development of novel therapeutics and advanced materials. This guide serves as a foundational resource for researchers and professionals seeking to explore and innovate in this exciting area of chemistry.

References

- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 2. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. This compound | C12H16O2 | CID 75236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 8. testbook.com [testbook.com]

- 9. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. preprints.org [preprints.org]

- 15. Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Exploration of the Electronic Effects of Pentamethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethylbenzoic acid, a unique polysubstituted aromatic carboxylic acid, presents an interesting case for the study of electronic effects. The presence of five electron-donating methyl groups on the benzene ring is expected to significantly influence the acidity of the carboxylic acid group and the overall electron density distribution of the molecule. This technical guide provides a comprehensive overview of the theoretical methodologies that can be employed to elucidate the electronic effects of this compound. It outlines established computational protocols for determining key electronic parameters and proposes experimental designs for validation. Due to the limited availability of direct experimental and theoretical data for this compound in the current literature, this document serves as a roadmap for future research in this area.

Introduction

The electronic properties of substituted benzoic acids are of fundamental importance in medicinal chemistry and drug development. The acidity, represented by the pKa value, and the electron distribution within the molecule can significantly impact its pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets. The Hammett equation has traditionally provided a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[1][2][3] However, for highly substituted and sterically hindered molecules like this compound, a deeper, quantitative understanding requires the application of modern computational chemistry techniques.

This guide will delve into the theoretical approaches, primarily centered around Density Functional Theory (DFT), to characterize the electronic effects of the pentamethylphenyl substituent. We will explore the calculation of key electronic descriptors and discuss how these can be correlated with the molecule's acidity. Furthermore, we will outline the experimental protocols necessary to validate these theoretical findings.

Theoretical Framework: Understanding Electronic Effects

The electronic effects of substituents on a benzene ring are primarily categorized into two types: the inductive effect and the resonance effect.

-

Inductive Effect (I): This is the transmission of charge through a chain of atoms via electrostatic induction. Alkyl groups, such as the methyl groups in this compound, are generally considered to be electron-donating through the inductive effect (+I).

-

Resonance Effect (M): This effect involves the delocalization of π-electrons through the conjugated system of the benzene ring.

The collective influence of these effects determines the overall electron-donating or electron-withdrawing nature of the substituent group, which in turn affects the acidity of the benzoic acid. For the pentamethylphenyl group, the five methyl groups are expected to collectively exert a strong electron-donating effect.

The Hammett Equation

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[1][2] It is expressed as:

log(K/K₀) = σρ

where:

-

K is the equilibrium constant for the reaction of a substituted benzene derivative.

-

K₀ is the equilibrium constant for the reaction of the unsubstituted benzene derivative.

-

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituent.

Proposed Theoretical and Experimental Studies

Given the absence of specific literature data for this compound, this section outlines a proposed workflow for a comprehensive theoretical and experimental investigation.

Computational Workflow

The following diagram illustrates a typical workflow for the computational study of this compound's electronic properties.

References

Pentamethylbenzoic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Pentamethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for this compound. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,3,4,5,6-Pentamethylbenzoic acid |

| CAS Number | 2243-32-5[1] |

| Molecular Formula | C₁₂H₁₆O₂[1] |

| Molecular Weight | 192.25 g/mol [1][2] |

| Structure | (Image of the chemical structure of this compound) |

Hazard Identification and Classification

This compound is classified as an irritant.[3] The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning[2]

Hazard Pictogram:

Toxicological Data

There is no specific quantitative toxicological data (LD50/LC50) available for this compound.[1] However, data for the parent compound, benzoic acid, is provided below for context. It is crucial to note that this data is not for this compound and should be used with caution.

Toxicological Data for Benzoic Acid (Surrogate Data)

| Route of Exposure | Species | Value | Reference |

| Oral (LD50) | Rat | 1700 mg/kg | [4] |

| Dermal (LD50) | Rabbit | > 2000 mg/kg | [5] |

| Inhalation (LC50) | Rat | > 12.2 mg/L (4h) | [3] |

Safe Handling and Storage

Proper handling and storage of this compound are essential to minimize risks.

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust.[7]

-

Use only in a well-ventilated area or under a chemical fume hood.[1]

-

Do not eat, drink, or smoke when using this product.[7]

-

Wear appropriate personal protective equipment (PPE).

Storage:

-

Keep the container tightly closed.[1]

-

Store in a cool, dry, and well-ventilated place.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

-

Store locked up.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | A NIOSH-approved respirator with a dust filter is recommended if ventilation is inadequate or if dust is generated. |

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |

Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1] |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. |

| Specific Hazards | May be combustible at high temperatures. Fine dust dispersed in air in sufficient concentrations and in the presence of an ignition source is a potential dust explosion hazard.[6] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and contact with the substance. Use personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust. Clean the contaminated surface thoroughly.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The substance may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Protocols Workflow

The following diagrams illustrate the logical workflows for handling a chemical spill and for first aid procedures.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C12H16O2 | CID 75236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. home.miracosta.edu [home.miracosta.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. pentachemicals.eu [pentachemicals.eu]

Crystal Structure of Pentamethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of pentamethylbenzoic acid. It is intended to serve as a comprehensive resource, detailing the crystallographic data, experimental protocols for its determination, and the key structural features of the molecule.

Introduction

This compound, a fully methylated derivative of benzoic acid, is a small organic molecule of interest in various fields of chemical research. Its rigid, sterically hindered structure provides a valuable model for studying the effects of steric crowding on molecular conformation and intermolecular interactions. Understanding its solid-state structure through single-crystal X-ray diffraction is fundamental to elucidating its chemical and physical properties.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data are summarized in the tables below. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 205026.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₂H₁₆O₂ |

| Formula Weight | 192.25 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit cell dimensions | |

| a | 6.134(2) Å |

| b | 12.333(4) Å |

| c | 14.113(4) Å |

| α | 90° |

| β | 98.78(3)° |

| γ | 90° |

| Volume | 1054.5(6) ų |

| Z | 4 |

| Density (calculated) | 1.211 Mg/m³ |

| Absorption coefficient | 0.081 mm⁻¹ |

| F(000) | 416 |

| Data collection | |

| Crystal size | 0.40 x 0.30 x 0.20 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -7<=h<=7, -16<=k<=16, -18<=l<=18 |

| Reflections collected | 9647 |

| Independent reflections | 2402 [R(int) = 0.0410] |

| Completeness to theta = 27.50° | 99.4 % |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2402 / 0 / 128 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1042 |

| R indices (all data) | R1 = 0.0560, wR2 = 0.1121 |

| Largest diff. peak and hole | 0.229 and -0.183 e.Å⁻³ |

Selected Bond Lengths (Å)

| Bond | Length |

| O(1)-C(7) | 1.312(2) |

| O(2)-C(7) | 1.226(2) |

| C(1)-C(2) | 1.418(2) |

| C(1)-C(6) | 1.419(2) |

| C(1)-C(7) | 1.498(2) |

| C(2)-C(3) | 1.401(2) |

| C(3)-C(4) | 1.397(2) |

| C(4)-C(5) | 1.400(2) |

| C(5)-C(6) | 1.402(2) |

Selected Bond Angles (°)

| Atoms | Angle |

| O(2)-C(7)-O(1) | 122.6(1) |

| O(2)-C(7)-C(1) | 120.7(1) |

| O(1)-C(7)-C(1) | 116.7(1) |

| C(2)-C(1)-C(6) | 118.8(1) |

| C(2)-C(1)-C(7) | 120.7(1) |

| C(6)-C(1)-C(7) | 120.4(1) |

| C(3)-C(2)-C(1) | 120.9(1) |

| C(4)-C(3)-C(2) | 119.8(1) |

| C(3)-C(4)-C(5) | 119.8(1) |

| C(6)-C(5)-C(4) | 120.8(1) |

| C(5)-C(6)-C(1) | 119.8(1) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a suitable precursor, such as pentamethylbenzaldehyde.[1]

Materials:

-

Pentamethylbenzaldehyde

-

Cyclohexanone

-

Cobalt (II) acetate

-

Acetic acid

-

Cyclohexane

-

6% aqueous sodium bicarbonate solution

-

Concentrated hydrochloric acid

Procedure:

-

A flask is equipped with a stirrer, an oxygen inlet, and a condenser.

-

Pentamethylbenzaldehyde (e.g., 12.0 g, 68 mmol), cyclohexanone (e.g., 40 mL, 0.387 mol), and a catalytic amount of cobalt (II) acetate (e.g., 6 mg) dissolved in a few drops of acetic acid are added to the flask.[1]

-

Oxygen is bubbled through the solution while it is stirred rapidly and heated to 50°C for approximately 4 hours.[1]

-

After cooling, the reaction mixture is diluted with cyclohexane (e.g., 100 mL) and extracted with a 6% aqueous sodium bicarbonate solution (e.g., 100 mL).[1]

-

The aqueous layer is separated, and the organic layer is washed with water.[1]

-

The combined aqueous layers are then acidified with concentrated hydrochloric acid, leading to the precipitation of the product.[1]

-

The resulting white crystalline solid is collected by filtration, washed with water, and air-dried to yield this compound.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound follows a standard procedure for small molecule single-crystal X-ray diffraction.

1. Crystal Growth: High-quality single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.

2. Data Collection: A suitable single crystal is mounted on a goniometer of a diffractometer. The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations and improve the quality of the diffraction data. The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mandatory Visualization

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound. The presented crystallographic data offers precise insights into the molecular geometry and packing in the solid state. The detailed experimental protocols for both the synthesis and the single-crystal X-ray diffraction analysis serve as a valuable resource for researchers working with this compound or similar molecular systems. The structural information is crucial for understanding its chemical behavior and for its potential applications in materials science and drug design.

References

A Guide to High-Purity Pentamethylbenzoic Acid for Scientific Research

For researchers, scientists, and professionals in drug development, the quality and purity of chemical reagents are paramount. This technical guide provides an in-depth overview of high-purity Pentamethylbenzoic acid, its commercial sources, and the methodologies crucial for its analysis and purification.

This compound (CAS No. 2243-32-5) is a substituted aromatic carboxylic acid with a molecular formula of C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[1][2] Its unique structure, featuring a fully methylated benzene ring, imparts distinct chemical properties that are of interest in various research and development applications, including pharmaceutical synthesis. This guide aims to be a comprehensive resource for sourcing and utilizing high-purity this compound.

Commercial Suppliers and Product Specifications

Identifying reliable commercial suppliers offering high-purity grades of this compound is the first critical step for any research application. While several suppliers offer this compound, the purity levels can vary. For research and drug development purposes, a purity of ≥98% is often required.

One identified commercial supplier is ChemScene , which offers this compound with a stated purity of ≥95%.[1] While this grade may be suitable for initial studies, applications requiring higher purity will necessitate sourcing from other vendors specializing in high-purity research chemicals. It is recommended to directly inquire with major chemical suppliers such as Sigma-Aldrich, TCI America, and Thermo Fisher Scientific (formerly Alfa Aesar) for the availability of high-purity (>98% or >99%) grades and to request lot-specific Certificates of Analysis (CoA).

A comprehensive Certificate of Analysis is essential for verifying the quality of the supplied material. A typical CoA for a high-purity chemical should include:

-

Purity: Determined by a primary analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Identity Confirmation: Verified through techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Water Content: Measured by Karl Fischer titration.

-

Residual Solvents: Quantified by headspace GC.

-

Elemental Analysis: To confirm the empirical formula.

The following table summarizes the key physical and chemical properties of this compound, compiled from various public data sources.

| Property | Value | Source |

| CAS Number | 2243-32-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| Melting Point | 202-206 °C | [3] |

| Boiling Point | Not available | |

| Appearance | White crystalline solid | [3] |

Synthesis and Purification Protocols

For applications demanding the highest purity or for custom synthesis needs, understanding the preparation and purification of this compound is crucial.

Synthesis of this compound

A documented method for the synthesis of this compound involves the oxidation of pentamethylbenzaldehyde.[3]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer, oxygen inlet, and condenser, combine 12.0 g (68 mmol) of pentamethylbenzaldehyde, 40 mL (0.387 mol) of cyclohexanone, and 6 mg of cobalt (II) acetate dissolved in a few drops of acetic acid.[3]

-

Reaction Execution: Bubble oxygen through the solution while stirring rapidly and heating at 50°C for 4 hours.[3]

-

Work-up: After the reaction, mix the solution with 100 mL of cyclohexane and extract it with 100 mL of a 6% aqueous sodium bicarbonate solution. Separate the aqueous layer, and wash the organic layer with 50 mL of water.[3]

-

Isolation: Combine the aqueous layers and acidify them with concentrated hydrochloric acid. Collect the resulting white crystalline solid by filtration, wash it with water, and air dry. This procedure yields this compound with a reported yield of 78%.[3]

Purification by Recrystallization

Recrystallization is a standard and effective technique for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol (Adapted from Benzoic Acid Purification):

-

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Water is a common solvent for benzoic acid and its derivatives.[4][5]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water may be effective if solubility in water alone is low). Heat the mixture to boiling to ensure complete dissolution.[6]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to adsorb colored impurities and boil for a few minutes.[7]

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.[5]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. The cooling process can be further enhanced by placing the flask in an ice bath.[4]

-

Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Analytical Methods for Purity Determination

Accurate determination of purity is essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used method for the analysis of benzoic acid and its derivatives.[8]

Illustrative HPLC Protocol:

-

Column: A C18 column (e.g., WondaSil C18-WR 5µm) is a suitable choice.[9]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate buffer at pH 4.4) and an organic solvent like acetonitrile or methanol.[9] The exact composition should be optimized for the best separation of this compound from any potential impurities.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 230-280 nm).

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and for identifying and quantifying impurities.

Expected NMR Spectral Features:

-

¹H NMR: The spectrum of this compound is expected to show distinct signals for the methyl protons and the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts will be influenced by the steric hindrance of the fully substituted ring.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carboxylic carbon, the aromatic carbons, and the methyl carbons. The number of signals and their chemical shifts provide definitive structural information.

For quantitative NMR (qNMR), a certified internal standard is used to accurately determine the purity of the analyte.

By utilizing the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently source and verify the quality of high-purity this compound for their critical applications. It is always recommended to consult the supplier's specific documentation and relevant scientific literature for the most accurate and up-to-date information.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C12H16O2 | CID 75236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 8. helixchrom.com [helixchrom.com]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Pentamethylbenzoic Acid as a Bulky Ligand in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of pentamethylbenzoic acid as a bulky ligand in organometallic chemistry is not extensively documented in publicly available literature. The following application notes and protocols are based on established principles of organometallic chemistry and draw parallels from the well-studied behavior of other sterically demanding carboxylate ligands, such as pivalic acid and m-terphenyl carboxylic acids. These notes are intended to provide a foundational framework for researchers exploring the potential of this compound in this field.

Introduction to this compound as a Bulky Ligand

This compound (PMBA) is a sterically hindered aromatic carboxylic acid. In organometallic chemistry, its deprotonated form, pentamethylbenzoate (PMB), can act as a bulky anionic ligand. The significant steric bulk imparted by the five methyl groups on the phenyl ring is expected to play a crucial role in the coordination chemistry and reactivity of its metal complexes.

Key Anticipated Properties and Effects:

-

Low Coordination Numbers: The steric hindrance of the PMB ligand is likely to favor the formation of metal complexes with lower coordination numbers.

-

Kinetic Stabilization: The bulky nature of the ligand can provide kinetic stabilization to reactive metal centers, preventing decomposition pathways such as dimerization or polymerization.

-